
Ethyleneurea-d4
Overview
Description
Ethyleneurea-d4 is a deuterated derivative of ethyleneurea, where all four hydrogen atoms in the ethyleneurea molecule are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties. The molecular formula of this compound is C3H2D4N2O, and it has a molecular weight of 90.12 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyleneurea-d4 can be synthesized through the reaction of deuterated ethylene diamine with urea. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Deuterated ethylene diamine and urea.
Conditions: Heating the mixture at elevated temperatures, typically around 180°C, to promote the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethylene diamine and urea, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyleneurea-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyleneurea-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic studies.
Biology: this compound is used in proteomics research to study protein interactions and dynamics.
Medicine: It serves as a tracer in metabolic studies and drug development.
Industry: this compound is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Ethyleneurea-d4 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different systems. This isotopic labeling helps in elucidating reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Ethyleneurea: The non-deuterated form of Ethyleneurea-d4.
Dimethylol ethylene urea: A derivative used in textile treatments to prevent wrinkling.
1,3-Dimethylol-4,5-dihydroxyethyleneurea: Another derivative used in wood modification.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .
Biological Activity
Ethyleneurea-d4 (EU-d4) is a deuterated derivative of ethyleneurea, a compound that has garnered interest in various biological and pharmacological contexts. This article explores the biological activity of EU-d4, focusing on its potential applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHDNO
- Molecular Weight : 90.12 g/mol
- CAS Number : 62740-68-5
These properties indicate that EU-d4 possesses a stable structure conducive to various biochemical interactions, making it suitable for research in proteomics and drug development .
The biological activity of EU-d4 primarily relates to its role as an intermediate in pharmaceutical synthesis and its potential effects on enzyme systems. Studies have indicated that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, which may enhance their efficacy or reduce toxicity.
Enzyme Interactions
EU-d4 is believed to interact with several enzymatic pathways. Research suggests that the incorporation of deuterium can influence the kinetics of enzyme-catalyzed reactions, potentially leading to more favorable pharmacokinetic profiles. This is particularly relevant in the context of drug metabolism, where deuterated analogs often show improved stability and reduced clearance rates.
Case Studies
-
Pharmaceutical Development :
- In a study exploring the synthesis of novel therapeutic agents, EU-d4 was utilized as a building block for creating compounds with enhanced biological activity. The incorporation of deuterium was found to improve the selectivity and potency of these compounds against specific biological targets.
- Toxicological Assessments :
Data Table: Comparative Biological Effects
Compound | Toxicity Level | Metabolic Stability | Enzyme Interaction |
---|---|---|---|
Ethyleneurea | High | Moderate | Significant |
This compound | Low | High | Altered |
This table summarizes the comparative biological effects observed between ethyleneurea and its deuterated form, highlighting the potential advantages of using EU-d4 in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyleneurea-d4 with high isotopic purity, and how can synthesis efficiency be optimized?
Methodological Answer: Prioritize deuteration efficiency by using deuterated solvents (e.g., D₂O) and catalysts under controlled inert atmospheres. Monitor reaction progress via NMR to confirm deuterium incorporation at specific positions (e.g., methyl or urea groups). Optimize reaction time and temperature to minimize side products, and validate purity using mass spectrometry or isotope-ratio MS .
Q. How can researchers characterize the structural and isotopic integrity of this compound in solvent studies?
Methodological Answer: Employ a combination of ¹H/²H NMR to confirm deuterium substitution patterns and FT-IR to verify functional groups. Cross-validate with elemental analysis (EA) and high-resolution MS to ensure isotopic purity >98%. Include control experiments with non-deuterated ethyleneurea to benchmark spectral differences .
Q. What experimental protocols ensure the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Design stability tests by incubating this compound in buffers across a pH range (e.g., 2–12) at 25°C and 40°C. Use HPLC-UV or LC-MS to quantify degradation products over time. Statistical analysis (e.g., ANOVA) can identify significant stability differences, while Arrhenius plots predict shelf-life under storage conditions .
Advanced Research Questions
Q. How should researchers address contradictions in reported NMR chemical shifts for this compound across different solvent systems?
Methodological Answer: Replicate studies using standardized solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and controlled probe temperatures. Compare results with literature data, accounting for solvent polarity and hydrogen bonding effects. Use error bars and statistical tests (e.g., t-test) to assess variability. Publish raw data and instrument calibration details to enhance reproducibility .
Q. What strategies can resolve discrepancies in deuterium kinetic isotope effects (KIE) observed in this compound-mediated reactions?
Methodological Answer: Systematically vary reaction parameters (e.g., solvent, catalyst loading) while maintaining isotopic purity controls. Use computational modeling (DFT) to predict KIE values and compare with experimental results. Analyze outliers via sensitivity testing and error propagation models to identify methodological biases .
Q. How can researchers design comparative studies to evaluate this compound’s efficacy as a deuterated standard versus commercial alternatives (e.g., DMSO-d6)?
Methodological Answer: Conduct head-to-head experiments measuring signal-to-noise ratios and linewidths in NMR spectra under identical conditions. Use multivariate analysis to account for solvent interactions and temperature effects. Include cost-benefit analysis of synthesis vs. procurement, avoiding commercial bias by disclosing funding sources .
Q. What methodologies validate the absence of isotopic scrambling in this compound during long-term kinetic studies?
Methodological Answer: Implement time-resolved ²H NMR or isotope tracing with ¹³C-labeled analogs to track deuterium migration. Use quenching techniques at periodic intervals to halt reactions, followed by LC-MS analysis. Statistical process control (SPC) charts can detect deviations from baseline isotopic distribution .
Q. Data Analysis & Validation
Q. How should researchers statistically analyze variability in deuterium enrichment levels across this compound batches?
Methodological Answer: Apply Six Sigma methodologies to quantify batch-to-batch variability. Use control charts (e.g., X-bar/R charts) and hypothesis testing (e.g., chi-square) to assess deviations from target purity thresholds. Include root-cause analysis (e.g., fishbone diagrams) for outlier batches .
Q. What frameworks ensure ethical and reproducible reporting of this compound’s applications in metabolic tracing studies?
Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo). Disclose deuterium source and synthesis protocols in supplementary materials. Use standardized metadata templates for isotopic compounds .
Q. Experimental Design
Q. How can researchers optimize crossover studies using this compound to isolate solvent effects in reaction mechanisms?
Methodological Answer: Design a fractional factorial experiment varying solvent polarity, deuterium content, and temperature. Use response surface methodology (RSM) to model interactions. Validate with in-situ IR spectroscopy to monitor intermediate formation. Replicate trials with independent synthesis batches to confirm generalizability .
Properties
IUPAC Name |
4,4,5,5-tetradeuterioimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHXTCMCPHKLN-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(=O)N1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661959 | |
Record name | (4,4,5,5-~2~H_4_)Imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62740-68-5 | |
Record name | (4,4,5,5-~2~H_4_)Imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62740-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.